propanedinitrile CAS No. 647839-93-8](/img/structure/B15168519.png)
[(5-Cyanopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyanopyridin-3-yl)methylpropanedinitrile is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of (5-Cyanopyridin-3-yl)methylpropanedinitrile involves several steps. One common method is the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives can then be further reacted with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(5-Cyanopyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, sodium methoxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various functionalized pyridine derivatives . In biology and medicine, it has shown promising antiproliferative activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, it has applications in the study of topoisomerase inhibition and cytotoxicity against human cancer cell lines .
Mechanism of Action
The mechanism of action of (5-Cyanopyridin-3-yl)methylpropanedinitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell death in cancer cells . The specific pathways involved in its action are still under investigation.
Comparison with Similar Compounds
(5-Cyanopyridin-3-yl)methylpropanedinitrile is unique compared to other pyridine derivatives due to its specific structure and functional groups. Similar compounds include (5-Cyanopyridin-2-yl)methylpropanedinitrile and other substituted cyanopyridines . These compounds share some biological activities but differ in their specific interactions and applications.
Properties
CAS No. |
647839-93-8 |
|---|---|
Molecular Formula |
C13H9F3N4 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[(5-cyanopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)2-1-12(8-18,9-19)4-10-3-11(5-17)7-20-6-10/h3,6-7H,1-2,4H2 |
InChI Key |
FCJLFOOYPJDVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)

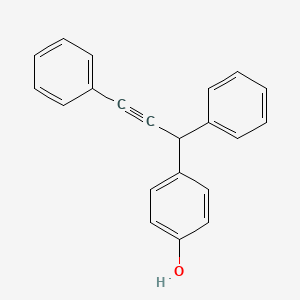
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
![Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate](/img/structure/B15168466.png)
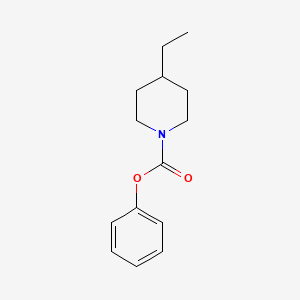
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
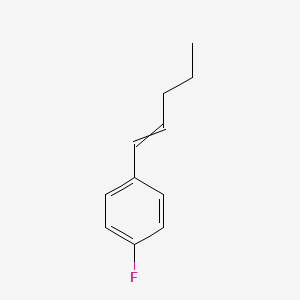
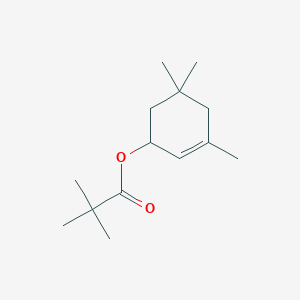

![6-(4-Ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-D]pyridazine](/img/structure/B15168489.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)
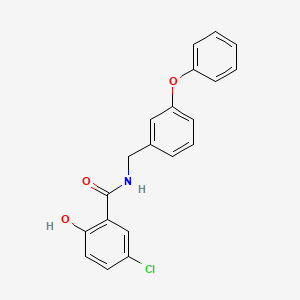
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)
